![molecular formula C11H21N3O3 B1519553 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate CAS No. 1240562-52-0](/img/structure/B1519553.png)
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
Overview
Description
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate: is a chemical compound with the CAS number 1240562-52-0
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the reaction of cyclopentyl isocyanate with tert-butyl hydroxycarbamate under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at different positions on the cyclopentyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under specific temperature and pressure conditions to control the reaction rate and product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: : The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclobutyl]carbamate. While both compounds share similar structural features, they may have different chemical and physical properties, leading to unique applications and effects. Other similar compounds include various derivatives of cyclopentyl and cyclobutyl carbamates.
Properties
IUPAC Name |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(15)13-11(8(12)14-16)6-4-5-7-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLDONLECKSATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


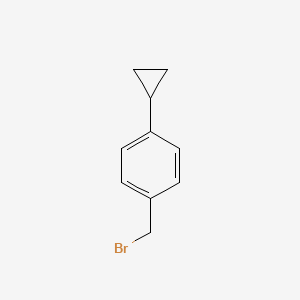
![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
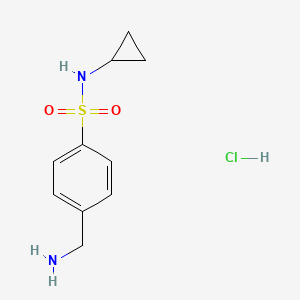
![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
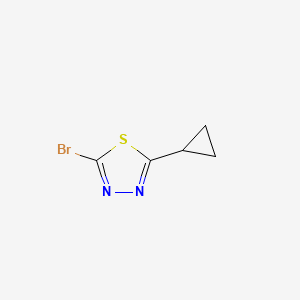
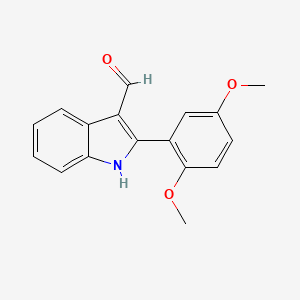
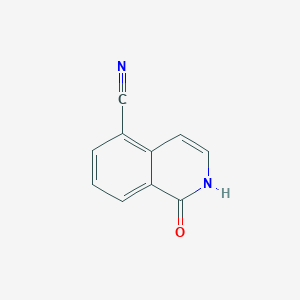
![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)
![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)
